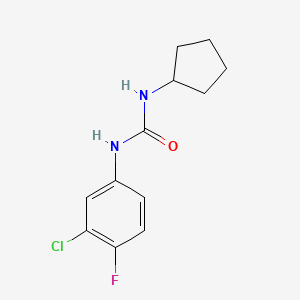
(E)-N-(1-METHYLBUTYL)-3-(4-NITROPHENYL)-2-PROPENAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(1-METHYLBUTYL)-3-(4-NITROPHENYL)-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes a nitrophenyl group and a propenamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-METHYLBUTYL)-3-(4-NITROPHENYL)-2-PROPENAMIDE typically involves the reaction of 4-nitrobenzaldehyde with 1-methylbutylamine in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acrylamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(E)-N-(1-METHYLBUTYL)-3-(4-NITROPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The propenamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or platinum oxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted propenamides.
科学研究应用
(E)-N-(1-METHYLBUTYL)-3-(4-NITROPHENYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (E)-N-(1-METHYLBUTYL)-3-(4-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The propenamide moiety may also play a role in binding to target proteins, affecting their function and leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- (E)-N-(1-METHYLBUTYL)-3-(4-CHLOROPHENYL)-2-PROPENAMIDE
- (E)-N-(1-METHYLBUTYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE
- (E)-N-(1-METHYLBUTYL)-3-(4-FLUOROPHENYL)-2-PROPENAMIDE
Uniqueness
(E)-N-(1-METHYLBUTYL)-3-(4-NITROPHENYL)-2-PROPENAMIDE is unique due to the presence of the nitrophenyl group, which imparts specific chemical and biological properties. This distinguishes it from similar compounds with different substituents on the phenyl ring, such as chloro, methoxy, or fluoro groups, which may exhibit different reactivity and biological activity.
属性
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-pentan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-4-11(2)15-14(17)10-7-12-5-8-13(9-6-12)16(18)19/h5-11H,3-4H2,1-2H3,(H,15,17)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHSGZPXZFLWGN-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)NC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5327851.png)

![(5E)-5-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5327862.png)
![2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5327868.png)


![1-(2-Methoxyphenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5327904.png)
![N-ethyl-2,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5327916.png)
![3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B5327918.png)



![methyl 1-{(3S,5S)-5-[(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylamino)carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5327946.png)
![N,N-dimethyl-7-(3-methyl-2-furoyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5327950.png)
